H-Arg-Glu-Asp-Val-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

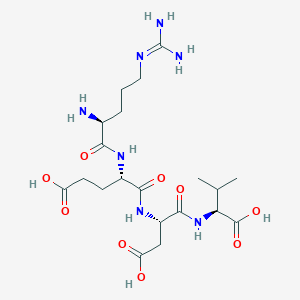

H-Arg-Glu-Asp-Val-OH is a useful research compound. Its molecular formula is C20H35N7O9 and its molecular weight is 517.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

H-Arg-Glu-Asp-Val-OH exhibits several biological activities, primarily attributed to its ability to interact with specific receptors and proteins in the body. Notably, it acts as a platelet aggregation inhibitor , which is crucial for preventing thrombus formation during surgical procedures or in patients with cardiovascular diseases . Additionally, it plays a role in promoting cell adhesion and migration, making it a valuable compound in tissue engineering applications.

Platelet Aggregation Inhibition

This compound has been shown to effectively inhibit platelet aggregation, thus playing a significant role in thrombus prevention. This property is particularly beneficial in cardiovascular research, where controlling blood clot formation is critical .

Tissue Engineering

The peptide's ability to enhance cell adhesion makes it an essential component in tissue engineering. It has been utilized to modify surfaces of biomaterials to improve cellular responses, such as endothelial cell attachment and proliferation on acellular grafts .

Drug Delivery Systems

Research indicates that this compound can be incorporated into drug delivery systems to enhance targeting and efficacy of therapeutic agents. Its affinity for integrins allows for selective binding to target cells, facilitating localized drug delivery .

Case Study 1: Platelet Aggregation Inhibition

In a study assessing the effects of this compound on platelet function, researchers found that the peptide significantly reduced platelet aggregation in response to various agonists. The study demonstrated that at concentrations as low as 10 µM, RGDV effectively inhibited thrombus formation in vitro, highlighting its potential use in clinical settings for patients at risk of thrombosis.

Case Study 2: Tissue Engineering Applications

A recent investigation focused on the use of this compound immobilized on acellular vascular grafts. The results indicated that increasing peptide density on graft surfaces led to enhanced endothelial cell adhesion while simultaneously suppressing platelet adhesion and fibrin clot deposition under ex vivo conditions. This suggests that RGDV-modified grafts could improve patency rates in vascular surgeries .

化学反応の分析

Degradation and Stability

REDV undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis

Oxidation

- Methionine absence : REDV lacks Met, reducing susceptibility to oxidation.

- Arg side chains : Guanidine groups remain stable under mild oxidative conditions .

Side-Chain Reactions

Crosslinking

- EDC/NHS : Activates Glu/Asp carboxylates for conjugation to amines (e.g., lysine-containing peptides) .

Analytical Characterization

Comparison with Analogues

特性

分子式 |

C20H35N7O9 |

|---|---|

分子量 |

517.5 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H35N7O9/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24)/t10-,11-,12-,15-/m0/s1 |

InChIキー |

WMOHCDYSWGUDJC-ASHKBJFXSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |

配列 |

REDV |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。